molecular formula C20H16Cl2N2O4 B6044092 ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE

ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE

Cat. No.: B6044092
M. Wt: 419.3 g/mol
InChI Key: KDUWDAYYHRHUMQ-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a dichlorophenyl group, and a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves a halogenation reaction, where chlorine atoms are introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazole ring or other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.

Scientific Research Applications

ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and oxazole moieties. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4/c1-3-27-20(26)12-7-4-5-10-15(12)23-19(25)16-11(2)28-24-18(16)17-13(21)8-6-9-14(17)22/h4-10H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWDAYYHRHUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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